1-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(thiophen-2-yl)urea
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Description
1-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H15N3O3S and its molecular weight is 317.36. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity and Mechanisms
Thiophene Derivative-Loaded Nanoparticles for Cancer Treatment : Research has explored tetrahydrobenzo[b]thiophene derivatives, structurally similar to the specified compound, for their potential as anticancer agents. One study found that these compounds, particularly when incorporated into nanoparticles, exhibit broad-spectrum antitumor activity against several cancer cell lines. The benzyl urea tetrahydrobenzo[b]thiophene derivative demonstrated potent cytotoxicity, induced apoptosis through the activation of caspase 3 and 9, and exhibited mechanisms involving the inhibition of WEE1 kinase and the blocking of tubulin polymerization. This suggests that similar structures could be investigated for their utility in cancer therapy due to their ability to destabilize tubulin polymerization and arrest tumor cell mitosis (Abdel-Rahman et al., 2021).
Synthesis and Structural Analysis
Construction of Oxazepine Skeleton : A study on the construction of the dibenzo[d,f][1,3]oxazepine skeleton, closely related to the compound , involved reacting 2′-amino-2-hydroxybiphenyl with isothiocyanate-derived thioureas. This process yielded dibenzo[d,f][1,3]oxazepine derivatives, highlighting a method for synthesizing 7-membered heterocycles with potential biological activity. The research provides insight into the synthesis of complex oxazepine structures that may have applications in drug development due to their novel biological activities (Murata et al., 2021).
Conformational Adjustments in Urea and Thiourea Assemblies
Conformational Adjustments and Synthons : Another study focused on the conformational adjustments in urea and thiourea-based assemblies, analyzing the behavior of similar compounds through carbon–nitrogen bond rotation. This research is crucial for understanding the structural dynamics of these compounds, which can influence their biological activity and potential applications in medicinal chemistry. The study's findings on homodimeric hydrogen-bonded synthons and their self-assemblies contribute to the broader knowledge of how such structures can be utilized in the design of new drugs (Phukan & Baruah, 2016).
Properties
IUPAC Name |
1-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-18-6-7-21-12-5-4-10(9-11(12)14(18)19)16-15(20)17-13-3-2-8-22-13/h2-5,8-9H,6-7H2,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWMHCDTQRTKOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.